![molecular formula C28H20N2O6 B1499867 7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B1499867.png)
7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Di(2-hydroxyethyl)-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with appropriate amines under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Di(2-hydroxyethyl)-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2,9-Di(2-hydroxyethyl)-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone has a wide range of applications in scientific research:
Chemistry: Used as an electron-accepting material in organic photovoltaics and field-effect transistors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of dyes and pigments due to its strong coloration and stability.
Mécanisme D'action
The mechanism of action of 2,9-Di(2-hydroxyethyl)-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone involves its interaction with various molecular targets and pathways. In organic electronics, it functions as an electron acceptor, facilitating charge transport. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, which is the basis for its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N′-Diheptyl-3,4,9,10-perylenedicarboximide
- N,N′-Dioctyl-3,4,9,10-perylenedicarboximide
- N,N′-Bis(2-(2-tert-butyldimethylsilyloxyethoxy)ethyl)-3,4,9,10-perylenetetracarboxylic diimide
Uniqueness
2,9-Di(2-hydroxyethyl)-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone stands out due to its unique hydroxyethyl groups, which enhance its solubility and reactivity compared to other perylene diimides. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Propriétés
Formule moléculaire |
C28H20N2O6 |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C28H20N2O6/c31-11-9-29-25(33)17-5-1-13-14-2-6-19-24-20(28(36)30(10-12-32)27(19)35)8-4-16(22(14)24)15-3-7-18(26(29)34)23(17)21(13)15/h1-3,5-8,18,31-32H,4,9-12H2 |
Clé InChI |
LVSRQDGYCGTYCQ-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C3=C(C=CC4=C5C=CC6=C7C5=C(C1=C43)C=CC7C(=O)N(C6=O)CCO)C(=O)N(C2=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



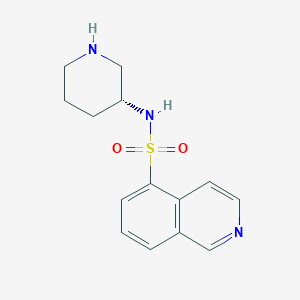
![tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate](/img/structure/B1499792.png)
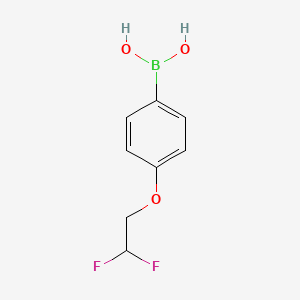
![Thiazolo[4,5-c]pyridin-4-amine](/img/structure/B1499795.png)
![(7-Benzyl-7-azabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B1499796.png)

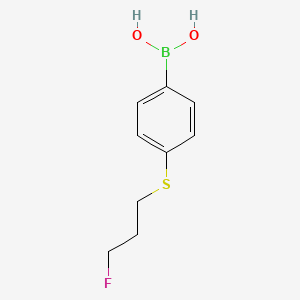
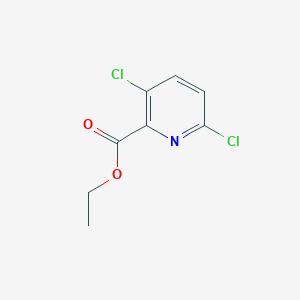
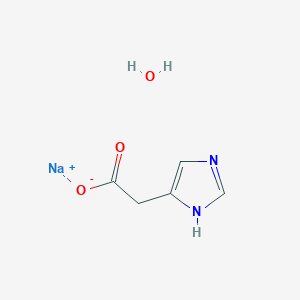
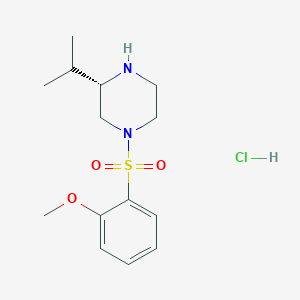
![2-(3-Bromo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine](/img/structure/B1499810.png)
![Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1499812.png)
![6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1499817.png)
